N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
Heterocyclic derivatives, similar to the given compound, have been explored for their structural properties and potential as ligands or reactants in chemical synthesis. For instance, the study on heterocyclic derivatives of guanidine highlights the formation and X-ray structure determination of complex compounds, offering insights into their chemical behavior and potential applications in material science or pharmaceuticals (Banfield, Fallon, & Gatehouse, 1987).
Radiosynthesis and Imaging Applications
Compounds within this structural family have been explored for their applications in radiosynthesis and imaging, particularly in positron emission tomography (PET) imaging. The synthesis and evaluation of novel radioligands for imaging specific protein receptors indicate the potential of these compounds in diagnostic imaging and possibly in the development of new therapeutic strategies (Dollé et al., 2008).
Anticonvulsant Activity
Research on S-acetamide derivatives of thiopyrimidine has shown potential anticonvulsant properties, suggesting the relevance of such compounds in pharmacological studies aimed at discovering new treatments for epilepsy or other seizure disorders (Severina et al., 2020).
Antimicrobial and Antitumor Applications
Studies on novel heterocyclic compounds incorporating the thieno[3,2-d]pyrimidine moiety have demonstrated antimicrobial and antitumor activities. These findings underscore the potential of such compounds in the development of new antimicrobial agents and cancer therapies (Nunna et al., 2014), (Bondock et al., 2008).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(18(13-30-22)17-10-6-5-7-11-17)26-24(27)31-14-20(28)25-19-12-8-9-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPDAUAIGHLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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